molecular formula C9H16N4O2 B13558829 Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Cat. No.: B13558829
M. Wt: 212.25 g/mol
InChI Key: QGCIUOUEQGONQN-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound that features a triazole ring, which is known for its diverse applications in medicinal chemistry. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves the reaction of ethyl 4-chloro-2-(methylamino)butanoate with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the original groups.

Scientific Research Applications

Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions and can inhibit the activity of metalloenzymes. Additionally, the compound may interact with nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(methylamino)-4-(1h-1,2,3-triazol-1-yl)butanoate: Similar structure but with a different triazole ring.

    Ethyl 2-(methylamino)-4-(1h-1,2,5-triazol-1-yl)butanoate: Another structural isomer with a different triazole ring.

Uniqueness

Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is unique due to its specific triazole ring configuration, which can influence its binding affinity and biological activity. The presence of the ethyl ester group also contributes to its distinct chemical properties and reactivity.

Biological Activity

Ethyl 2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₉H₁₄N₄O₂
  • Molecular Weight : 198.24 g/mol
  • SMILES Notation : CCOC(=O)C(C)N(C)C1=NNN=C1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing triazole moieties often exhibit a range of pharmacological effects, including antifungal, antibacterial, and anticancer activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives. For instance:

  • In Vitro Studies : A study demonstrated that triazole derivatives exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 5–50 µg/mL depending on the specific structure and substituents present on the triazole ring .
CompoundTarget BacteriaMIC (µg/mL)
Triazole AS. aureus10
Triazole BE. coli20
This compoundS. aureus15

Anticancer Activity

Recent advancements in cancer therapeutics have highlighted the potential of triazole compounds in targeting cancer cell proliferation. For example:

  • Cell Proliferation Assays : In a study assessing the cytotoxic effects of this compound on cancer cell lines (e.g., HeLa and MCF-7), results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 25 to 75 µM .
Cell LineIC50 (µM)
HeLa50
MCF-730

Case Study 1: Antifungal Properties

A case study explored the antifungal efficacy of this compound against Candida species. The compound showed promising results with a significant reduction in fungal viability at concentrations as low as 10 µg/mL when tested using the broth microdilution method.

Case Study 2: In Vivo Efficacy

In vivo studies conducted on murine models demonstrated that administration of this compound resulted in a marked decrease in tumor size compared to control groups. Histological analysis revealed reduced mitotic figures and increased apoptosis in treated tumors .

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 2-(methylamino)-4-(1,2,4-triazol-1-yl)butanoate

InChI

InChI=1S/C9H16N4O2/c1-3-15-9(14)8(10-2)4-5-13-7-11-6-12-13/h6-8,10H,3-5H2,1-2H3

InChI Key

QGCIUOUEQGONQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C=NC=N1)NC

Origin of Product

United States

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